Panaxcerol B

Descripción

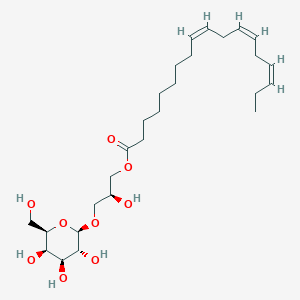

(9Z,12Z,15Z)-(S)-2-Hydroxy-3-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl octadeca-9,12,15-trienoate has been reported in Capsicum annuum, Sonchus mauritanicus, and other organisms with data available.

Propiedades

Fórmula molecular |

C27H46O9 |

|---|---|

Peso molecular |

514.6 g/mol |

Nombre IUPAC |

[(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C27H46O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(30)34-19-21(29)20-35-27-26(33)25(32)24(31)22(18-28)36-27/h3-4,6-7,9-10,21-22,24-29,31-33H,2,5,8,11-20H2,1H3/b4-3-,7-6-,10-9-/t21-,22-,24+,25+,26-,27-/m1/s1 |

Clave InChI |

HUSISCNTLUEZCN-DTYSIQRPSA-N |

SMILES isomérico |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |

SMILES canónico |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Panaxcerol B: A Technical Guide to its Isolation from Panax ginseng and its Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panax ginseng C.A. Meyer, a renowned medicinal plant, is a rich source of various bioactive compounds, including the well-known ginsenosides. Beyond these saponins, a diverse array of other chemical constituents contributes to its therapeutic effects. Among these are the glycosyl glycerides, a class of compounds that have demonstrated promising biological activities. This technical guide provides an in-depth overview of the isolation of a specific monogalactosyl monoacylglyceride, Panaxcerol B, from Panax ginseng. It also delves into its potential anti-inflammatory mechanism of action, offering detailed experimental protocols and data for researchers in natural product chemistry and drug discovery.

This compound has been identified as an inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, suggesting its potential as an anti-inflammatory agent. This guide will detail the methodologies for its extraction, fractionation, and purification, and present its known biological activity. Furthermore, based on studies of structurally related compounds, a putative mechanism of action involving the NF-κB signaling pathway will be explored.

Chemical and Biological Profile of this compound

This compound is a monogalactosyl monoacylglyceride. Its structure consists of a glycerol backbone linked to a galactose unit and a fatty acid.

| Property | Value | Reference |

| Molecular Formula | C27H46O9 | [1] |

| Molecular Weight | 514.65 g/mol | [1] |

| Bioactivity | Inhibition of NO production in LPS-stimulated RAW264.7 cells | [2] |

| IC50 for NO Inhibition | 59.4 µM | [2] |

Isolation of this compound from Panax ginseng

The isolation of this compound from Panax ginseng is a multi-step process involving extraction, solvent partitioning, and chromatographic separation. The following protocol is based on established methods for the isolation of glycosyl glycerides from Panax ginseng.

Experimental Workflow for this compound Isolation

Detailed Experimental Protocols

1. Extraction

-

Objective: To extract a broad range of phytochemicals, including this compound, from the plant material.

-

Protocol:

-

Obtain dried and powdered aerial parts of Panax ginseng.

-

Macerate the powdered plant material with 80% aqueous methanol (MeOH) at a ratio of 1:10 (w/v) at room temperature for 24 hours.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the methanolic extracts and filter to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

2. Solvent Partitioning

-

Objective: To separate compounds based on their polarity, enriching the fraction containing this compound.

-

Protocol:

-

Suspend the crude extract in distilled water.

-

Perform liquid-liquid partitioning with an equal volume of ethyl acetate (EtOAc).

-

Separate the layers and repeat the EtOAc extraction three times.

-

Combine the EtOAc fractions and concentrate them under reduced pressure to yield the EtOAc-soluble fraction, which will contain this compound.

-

3. Silica Gel Column Chromatography

-

Objective: To perform a primary separation of the compounds within the EtOAc fraction based on their polarity.

-

Protocol:

-

Prepare a silica gel column packed in a non-polar solvent such as hexane.

-

Dissolve the dried EtOAc fraction in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and load it onto the column.

-

Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of chloroform-methanol or hexane-ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

-

4. Reversed-Phase (RP-18) Column Chromatography

-

Objective: To achieve the final purification of this compound.

-

Protocol:

-

Pack an RP-18 column with a suitable solvent, typically a mixture of methanol and water.

-

Dissolve the semi-purified fraction containing this compound in the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing methanol concentration in water.

-

Collect fractions and monitor by TLC or High-Performance Liquid Chromatography (HPLC).

-

Combine the pure fractions of this compound and concentrate to dryness.

-

Proposed Anti-Inflammatory Mechanism of Action

While the direct molecular targets of this compound have not been fully elucidated, its inhibitory effect on NO production in LPS-stimulated macrophages strongly suggests an anti-inflammatory mechanism. Based on studies of structurally similar monogalactosyl diacylglycerides (MGDGs), it is proposed that this compound exerts its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO.

It is hypothesized that this compound may inhibit one or more steps in this pathway, leading to a reduction in the production of inflammatory mediators.

Hypothesized NF-κB Signaling Pathway Inhibition by this compound

Conclusion

This compound represents a promising bioactive compound from Panax ginseng with demonstrated anti-inflammatory potential. This technical guide provides a comprehensive framework for its isolation and a scientifically plausible hypothesis for its mechanism of action. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other glycosyl glycerides from natural sources. Further studies are warranted to confirm the precise molecular targets of this compound within the NF-κB signaling cascade and to evaluate its efficacy in in vivo models of inflammation.

References

- 1. Anti-Inflammatory Potential of Monogalactosyl Diacylglycerols and a Monoacylglycerol from the Edible Brown Seaweed Fucus spiralis Linnaeus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SEPARATION OF GLYCOSYL DIGLYCERIDES FROM PHOSPHATIDES USING SILICIC ACID COLUMN CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]

Panaxcerol B: A Technical Guide to its Physicochemical Properties and Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxcerol B, a naturally occurring monogalactosyl monoacylglyceride isolated from Panax ginseng, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of its core physicochemical characteristics and its inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. Detailed experimental protocols for assessing its biological activity and a proposed signaling pathway for its mechanism of action are presented to support further research and development.

Physicochemical Properties

This compound is a well-defined glycoglycerolipid. Its fundamental properties are summarized in the table below, providing essential information for its handling, formulation, and experimental use.

| Property | Value | Source |

| CAS Number | 171520-42-6 | [1] |

| Molecular Formula | C27H46O9 | [1] |

| Molecular Weight | 514.65 g/mol | [1] |

Biological Activity: Inhibition of Nitric Oxide Production

This compound has been identified as an inhibitor of nitric oxide (NO) production in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS)[2]. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound on NO production is quantified by its half-maximal inhibitory concentration (IC50).

| Compound | Cell Line | Stimulant | IC50 Value | Source |

| This compound | RAW264.7 | LPS | 59.4 µM | [2] |

Experimental Protocols

This section outlines a detailed methodology for the in vitro assessment of this compound's inhibitory effect on nitric oxide production in LPS-stimulated RAW264.7 cells.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed RAW264.7 cells into 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours to allow for adherence[3].

-

Treatment:

-

Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO, with the final solvent concentration kept constant and non-toxic across all wells) for 1-2 hours[1][4].

-

Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response[3]. Include untreated and LPS-only controls.

-

Incubate the plates for an additional 24 hours[3].

-

Nitric Oxide (NO) Measurement using the Griess Assay

Nitric oxide production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent[3].

-

Sample Collection: After the 24-hour incubation period, carefully collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Quantification:

Data Analysis

Calculate the percentage of NO production inhibition for each concentration of this compound relative to the LPS-only control. The IC50 value can then be determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action and Signaling Pathway

The inhibitory effect of this compound on nitric oxide production in LPS-stimulated macrophages is likely mediated through the modulation of intracellular signaling pathways that regulate the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. Research on glycosyl glycerides from Panax ginseng has shown that these compounds can reduce the mRNA expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-induced macrophage cells[2]. This suggests an upstream regulatory mechanism.

The activation of RAW264.7 cells by LPS initiates a signaling cascade that prominently involves the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon LPS stimulation, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter region of the iNOS gene, initiating its transcription and leading to the synthesis of the iNOS enzyme, which in turn produces nitric oxide.

Given that this compound reduces the expression of other NF-κB-regulated pro-inflammatory genes, it is plausible that its mechanism of action involves the inhibition of the NF-κB signaling pathway. This inhibition would lead to a downstream reduction in iNOS expression and, consequently, a decrease in nitric oxide production.

Caption: Proposed signaling pathway for this compound's inhibition of NO production.

Conclusion

This compound presents as a promising natural compound with anti-inflammatory activity, demonstrated by its ability to inhibit nitric oxide production in activated macrophages. This technical guide provides the foundational information and experimental framework necessary for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating the precise molecular targets of this compound within the NF-κB signaling pathway and evaluating its efficacy in more complex in vivo models of inflammation.

References

- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 2. Glycosyl glycerides from hydroponic Panax ginseng inhibited NO production in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

Panaxcerol B: A Technical Guide on its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxcerol B is a monogalactosyl monoacylglyceride, a type of glycosyl glyceride, that has been isolated from the aerial parts of hydroponic Panax ginseng. As a constituent of a plant with a long history in traditional medicine, this compound has emerged as a molecule of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the currently understood biological activities and functions of this compound, with a focus on its anti-inflammatory effects. The information presented herein is intended to support further research and development efforts in the fields of pharmacology and drug discovery.

Core Biological Activity: Anti-inflammatory Effects

The primary biological activity of this compound identified to date is its anti-inflammatory action. This has been demonstrated through its ability to inhibit the production of key inflammatory mediators in vitro.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the anti-inflammatory activity and cytotoxicity of this compound.

| Parameter | Cell Line | Stimulant | Method | Result | Cytotoxicity | Reference |

| NO Production Inhibition | RAW264.7 Macrophages | LPS | Griess Assay | IC₅₀: 59.4 ± 6.8 μM | No cytotoxicity observed at concentrations < 100 μM | [1] |

| Pro-inflammatory Cytokine Expression | RAW264.7 Macrophages | LPS | RT-PCR | Reduced mRNA expression of IL-1β, IL-6, and TNF-α | Not specified in this context, but compound is non-toxic < 100 μM | [1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the study of this compound's biological activity.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL of penicillin, and 100 µg/mL of streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Inhibition Assay

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

-

Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a suitable density (e.g., 1.5 x 10⁵ cells/well) and incubate for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability. It is crucial to determine if the observed inhibitory effects are due to the compound's specific activity rather than general toxicity.

-

Procedure:

-

Culture and treat the cells with this compound and LPS as described for the NO assay.

-

After the 24-hour incubation period, add 100 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

-

Gene Expression Analysis (RT-PCR)

Reverse transcription-polymerase chain reaction (RT-PCR) is used to measure the messenger RNA (mRNA) levels of specific genes, in this case, pro-inflammatory cytokines, to understand the compound's effect on their expression.

-

Procedure:

-

Treat RAW264.7 cells with this compound and LPS.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Perform PCR using specific primers for the target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., β-actin) for normalization.

-

Analyze the PCR products by gel electrophoresis to visualize the relative expression levels of the target genes.

-

Signaling Pathways and Visualizations

LPS-Induced Pro-inflammatory Signaling Pathway

This compound is understood to inhibit the downstream outputs (NO and pro-inflammatory cytokines) of the LPS-induced inflammatory cascade in macrophages. While the precise molecular target of this compound within this pathway has not yet been elucidated, the following diagram illustrates the general mechanism. Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4), initiating signaling cascades that involve key transcription factors like Nuclear Factor-kappa B (NF-κB) and activator protein-1 (AP-1), which is activated by Mitogen-Activated Protein Kinases (MAPKs). These transcription factors then drive the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cytokines like TNF-α, IL-6, and IL-1β. This compound has been shown to reduce the mRNA levels of these cytokines and the production of NO.[1]

References

Panaxcerol B: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxcerol B, a glycosyl glyceride identified as (2S)-1-O-9(Z),12(Z),15(Z)-octadecatrienoyl-3-O-β-d-galactopyranosyl-sn-glycerol, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the existing scientific data on this compound's anti-inflammatory effects, including quantitative data, detailed experimental methodologies for key assays, and visualizations of the implicated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products, such as those derived from Panax ginseng, have long been a source of bioactive compounds with therapeutic potential. This compound is one such compound isolated from hydroponic P. ginseng that has shown promise as an anti-inflammatory agent. This document synthesizes the current knowledge on the anti-inflammatory properties of this compound.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of this compound has been primarily evaluated through its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production

| Compound | Cell Line | Stimulant | IC50 (μM) for NO Inhibition | Reference |

| This compound | RAW264.7 | LPS | 59.4 ± 6.8 | [1] |

Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression

| Compound | Cell Line | Stimulant | Cytokine mRNA | Effect | Reference |

| This compound | RAW264.7 | LPS | IL-1β, IL-6, TNF-α | Reduced expression in a concentration-dependent manner | [1] |

Note: Specific quantitative data on the percentage of cytokine mRNA reduction at various concentrations of this compound are not currently available in the cited literature.

Implicated Signaling Pathways

While direct mechanistic studies on this compound are limited, the anti-inflammatory effects of other constituents from Panax ginseng are known to involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of target inflammatory genes.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, are key signaling molecules that regulate a wide range of cellular processes, including inflammation. LPS stimulation can activate these MAPKs through a phosphorylation cascade. Activated MAPKs can then phosphorylate various transcription factors, including AP-1, which in turn promotes the expression of inflammatory genes.

Experimental Protocols

The following are detailed, representative protocols for the key in vitro and in vivo assays used to characterize the anti-inflammatory properties of compounds like this compound.

Disclaimer: These are standardized protocols and may not be the exact methods used in the specific studies citing this compound, as those detailed protocols are not publicly available.

In Vitro Assays

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Workflow Diagram:

Methodology:

-

Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.

-

Collect 100 µL of the culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

Methodology:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measure the absorbance at 450 nm.

-

Calculate the cytokine concentration in the samples from the standard curve.

Western blotting is used to detect the phosphorylation and thus activation of key signaling proteins like NF-κB p65 and p38 MAPK.

Methodology:

-

Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat with this compound for 1 hour, followed by LPS stimulation for a specified time (e.g., 30-60 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 NF-κB and p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Anti-inflammatory Assay

This is a classic model of acute inflammation to assess the in vivo anti-inflammatory activity of a compound.

Methodology:

-

Acclimatize rodents (e.g., Wistar rats or Swiss albino mice) for at least one week before the experiment.

-

Administer this compound (at various doses) or a vehicle control orally or intraperitoneally.

-

After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Conclusion

This compound exhibits promising anti-inflammatory properties, primarily demonstrated by its ability to inhibit nitric oxide production and reduce the expression of pro-inflammatory cytokine mRNA in LPS-stimulated macrophages. While the precise molecular mechanisms are yet to be fully elucidated for this compound, it is hypothesized to act through the modulation of the NF-κB and MAPK signaling pathways, which are established targets for other anti-inflammatory compounds from Panax ginseng. The data and standardized protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound as a novel anti-inflammatory agent. Future research should focus on more detailed dose-response studies, elucidation of its specific molecular targets within the inflammatory signaling cascades, and comprehensive in vivo efficacy and safety profiling.

References

Panaxcerol B and Its Inhibition of Nitric Oxide Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxcerol B, a naturally occurring compound, has demonstrated notable inhibitory effects on the production of nitric oxide (NO). This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and putative signaling pathways associated with this compound's inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for the inflammatory surge of NO. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the anti-inflammatory potential of this compound.

Quantitative Data on Nitric Oxide Synthase Inhibition

The primary quantitative measure of this compound's efficacy in inhibiting nitric oxide production is its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit 50% of the nitric oxide produced in a cellular model of inflammation.

Table 1: Inhibitory Effect of this compound on Nitric Oxide Production

| Compound | Cell Line | Stimulant | IC50 (µM) |

| This compound | RAW264.7 | Lipopolysaccharide (LPS) | 59.4[1] |

Putative Mechanism of Action: Inhibition of iNOS Expression

The reduction in nitric oxide production by this compound is likely attributable to the downregulation of inducible nitric oxide synthase (iNOS) expression at the transcriptional level. This inhibition is hypothesized to occur through the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct experimental evidence for this compound is still emerging, the mechanisms described below are well-established for other anti-inflammatory compounds isolated from Panax species and represent the most probable pathways of action.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, leading to the transcription of numerous pro-inflammatory genes, including NOS2 (the gene encoding iNOS). In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate gene transcription. This compound is proposed to inhibit this process by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

Figure 1: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway comprises a cascade of protein kinases that regulate a wide array of cellular processes, including inflammation. In the context of iNOS expression, the key MAPK subfamilies are p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors that contribute to iNOS gene expression. This compound is thought to exert its anti-inflammatory effects by inhibiting the phosphorylation of p38, ERK, and JNK.

Figure 2: Postulated inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

The following sections detail the standard experimental methodologies that can be employed to investigate the inhibitory effects of this compound on nitric oxide synthase.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line is a standard model for studying inflammation.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a further 24 hours.

Nitric Oxide Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (NO2-), a stable and quantifiable breakdown product of nitric oxide in the cell culture supernatant.

-

Sample Collection: After the 24-hour incubation period, collect the cell culture supernatant.

-

Griess Reagent Preparation: The Griess reagent is a two-part solution. Solution A consists of 1% sulfanilamide in 5% phosphoric acid. Solution B is 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Assay Procedure:

-

In a 96-well plate, mix 50 µL of cell culture supernatant with 50 µL of Griess reagent (equal parts of Solution A and Solution B mixed immediately before use).

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Figure 3: Experimental workflow for the Griess assay.

Western Blot Analysis for iNOS, Phosphorylated IκBα, and Phosphorylated MAPKs

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for iNOS, phosphorylated IκBα, total IκBα, phosphorylated p38, total p38, phosphorylated ERK, total ERK, phosphorylated JNK, total JNK, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometric analysis is performed to quantify the relative protein expression levels.

Nuclear Translocation Assay for NF-κB p65

This assay determines the amount of the NF-κB p65 subunit that has translocated from the cytoplasm to the nucleus.

-

Nuclear and Cytoplasmic Fractionation: Following treatment, cells are harvested and subjected to a fractionation protocol to separate the nuclear and cytoplasmic components.

-

Western Blotting: The protein concentrations of both the nuclear and cytoplasmic fractions are determined. Equal amounts of protein from each fraction are then analyzed by Western blotting as described above, using an antibody specific for the p65 subunit of NF-κB. Antibodies against markers for the cytoplasm (e.g., GAPDH) and nucleus (e.g., Lamin B1) are used to confirm the purity of the fractions.

Conclusion

This compound demonstrates significant potential as an inhibitor of nitric oxide production, with a measured IC50 of 59.4 μM in LPS-stimulated RAW264.7 macrophages. The likely mechanism of action involves the suppression of iNOS expression through the inhibition of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for further investigation into the anti-inflammatory properties of this compound and its potential as a therapeutic agent. Further research is warranted to definitively elucidate the specific molecular targets of this compound within these signaling cascades.

References

Panaxcerol B: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxcerol B, a monogalactosyl monoacylglyceride, has emerged as a noteworthy natural product with potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and biological evaluation of this compound. It includes detailed experimental protocols for its isolation and key functional assays, presents all available quantitative data in structured tables for clarity, and visualizes complex workflows and the hypothesized signaling pathway using Graphviz diagrams. This document is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of glycosyl glycerides.

Discovery and Characterization

This compound was first isolated and identified by a team of researchers led by Byeong-Ju Cha in 2015. The discovery was part of a study focused on identifying bioactive glycosyl glycerides from the aerial parts of hydroponically cultivated Panax ginseng. The compound was named this compound and its structure was elucidated using a combination of spectroscopic methods and chemical analysis.

The chemical identity of this compound is (2S)-1-O-9(Z),12(Z),15(Z)-octadecatrienoyl-3-O-β-d-galactopyranosyl-sn-glycerol. Its molecular formula is C27H46O9, with a molecular weight of 514.65 g/mol .

Natural Sources

To date, the only confirmed natural source of this compound is the aerial parts of hydroponically grown Panax ginseng C. A. Meyer, a member of the Araliaceae family. While other glycosyl glycerides have been isolated from soil-cultivated ginseng, the 2015 study by Cha et al. was the first to report the isolation of this compound from a hydroponic source. Further research is required to determine if this compound is present in other Panax species or in soil-grown P. ginseng. A related compound, a monogalactosyl diacylglyceride, has been reported in Capsicum annuum and Rosa canina, suggesting that similar structures can be found in a broader range of plants.

Biological Activity

The primary reported biological activity of this compound is its anti-inflammatory effect, specifically the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Quantitative Data

The following table summarizes the key quantitative data associated with the biological activity of this compound.

| Parameter | Value | Cell Line | Stimulant | Reference |

| IC50 for NO Production | 59.4 ± 6.8 μM | RAW264.7 | LPS | [Cha et al., 2015] |

| Cytotoxicity | Not cytotoxic at concentrations < 100μM | RAW264.7 | - | [Cha et al., 2015] |

Experimental Protocols

Isolation of this compound from Panax ginseng

The following protocol is based on the methodology described by Cha et al. (2015) for the isolation of glycosyl glycerides.

4.1.1. Extraction

-

Obtain dried and powdered aerial parts of hydroponic Panax ginseng.

-

Extract the plant material with 80% methanol (MeOH) at room temperature for 24 hours. Repeat the extraction three times.

-

Filter the extracts and evaporate the solvent under reduced pressure to yield a concentrated extract.

-

Suspend the extract in water and perform a liquid-liquid partition successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

Concentrate each fraction (EtOAc, n-BuOH, and water) under reduced pressure. This compound is primarily found in the EtOAc and n-BuOH fractions.

4.1.2. Chromatographic Separation

-

Subject the bioactive fractions to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform-methanol (CHCl3-MeOH) or a similar solvent system.

-

Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.

-

Perform further purification of the combined fractions using repeated column chromatography, including Sephadex LH-20 and reverse-phase (RP-18) columns, to yield pure this compound.

4.1.3. Structure Elucidation

-

The structure of the isolated compound is determined using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

Nitric Oxide (NO) Production Assay in RAW264.7 Cells

This protocol is a standard method for assessing the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

4.2.1. Cell Culture

-

Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

4.2.2. Assay Procedure

-

Seed the RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

4.2.3. Nitrite Quantification (Griess Assay)

-

Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration from a sodium nitrite standard curve. The inhibition of NO production is determined by comparing the nitrite levels in this compound-treated cells to those in LPS-stimulated cells without the compound.

Hypothesized Signaling Pathway

The precise signaling pathway through which this compound exerts its anti-inflammatory effects has not yet been elucidated. However, based on the known mechanisms of other anti-inflammatory compounds isolated from Panax species, including ginsenosides and other glycosyl glycerides, a probable mechanism of action can be proposed. Many of these compounds are known to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are key regulators of the inflammatory response.

In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that leads to the activation of NF-κB and MAPKs. This, in turn, upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. It is hypothesized that this compound may interfere with this pathway, potentially by inhibiting the activation of NF-κB or MAPKs, thereby downregulating iNOS expression and subsequent NO production. Further research is necessary to confirm this proposed mechanism.

Future Directions

This compound represents a promising lead compound for the development of novel anti-inflammatory agents. Future research should focus on several key areas:

-

Broadening the Search for Natural Sources: Investigating the presence of this compound in other Panax species, as well as in different parts of the P. ginseng plant grown under various conditions.

-

Elucidating the Mechanism of Action: Conducting detailed molecular studies to confirm the hypothesized signaling pathway and identify the specific molecular targets of this compound.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the structural requirements for its biological activity and to potentially develop more potent derivatives.

Conclusion

This compound is a recently discovered glycosyl glyceride from hydroponic Panax ginseng with demonstrated in vitro anti-inflammatory activity. This technical guide provides a foundational resource for the scientific community, detailing its discovery, known sources, biological data, and the experimental protocols necessary for its further investigation. The information and visualizations presented herein are intended to facilitate and inspire future research into the therapeutic potential of this intriguing natural product.

Panaxcerol B: A Technical Review of Its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxcerol B is a monogalactosyl monoacylglyceride isolated from the aerial parts of hydroponic Panax ginseng. As a constituent of a plant with a long history in traditional medicine, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its anti-inflammatory properties. This document summarizes the available quantitative data, details experimental methodologies, and proposes a potential mechanism of action based on current understanding.

Chemical Structure and Properties

This compound is identified as (2S)-1-O-9(Z),12(Z),15(Z)-octadecatrienoyl-3-O-β-d-galactopyranosyl-sn-glycerol.[1] Its molecular structure consists of a glycerol backbone esterified with an unsaturated fatty acid and linked to a galactose moiety.

Biological Activity: Anti-inflammatory Effects

The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's anti-inflammatory activity.

| Compound | Biological Activity | Assay System | IC50 (µM) | Cytotoxicity | Reference |

| This compound | Inhibition of NO production | LPS-stimulated RAW264.7 cells | 59.4 ± 6.8 | Not cytotoxic at concentrations < 100µM | [2][3] |

Table 1: In vitro anti-inflammatory activity of this compound.

Experimental Protocols

The following section details the methodologies used in the key study that characterized the anti-inflammatory effects of this compound.

Inhibition of Nitric Oxide (NO) Production in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 macrophage cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Assay Protocol: Cells were seeded in 96-well plates and pre-incubated for 18 hours. Subsequently, the cells were treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent. The absorbance at 540 nm was determined using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.[2][3]

Cell Viability Assay

-

Methodology: The cytotoxicity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure: Following the NO inhibition assay, the supernatant was removed, and MTT solution was added to each well. After incubation, the formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm.[2]

mRNA Expression of Pro-inflammatory Cytokines

-

Methodology: The effect of this compound on the gene expression of pro-inflammatory cytokines was determined by reverse transcription-polymerase chain reaction (RT-PCR).

-

Procedure: RAW264.7 cells were treated with this compound and LPS as described for the NO inhibition assay. Total RNA was then isolated, and cDNA was synthesized. PCR was performed using specific primers for interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and the housekeeping gene glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The PCR products were visualized by agarose gel electrophoresis.[2]

Proposed Mechanism of Action

While the precise molecular mechanism of this compound's anti-inflammatory activity has not been fully elucidated, its inhibitory effect on NO production and pro-inflammatory cytokine mRNA expression in LPS-stimulated macrophages suggests a potential interaction with key inflammatory signaling pathways. Based on the known mechanisms of other anti-inflammatory compounds isolated from Panax ginseng, a hypothesized signaling pathway is presented below.[4][5]

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). These transcription factors are crucial for the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), which produces NO, and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.

It is plausible that this compound exerts its anti-inflammatory effects by interfering with this pathway. The observed reduction in NO production and cytokine mRNA levels suggests that this compound may inhibit the activation of NF-κB or other upstream signaling molecules in the TLR4 pathway. However, direct experimental evidence for this compound's effect on these specific signaling components is currently lacking and represents an important area for future research.

Caption: Hypothesized signaling pathway for the anti-inflammatory action of this compound.

Synthesis and Isolation

Conclusion and Future Directions

This compound, a glycosyl glyceride from Panax ginseng, has demonstrated noteworthy anti-inflammatory activity in vitro through the inhibition of nitric oxide production. The available data suggests its potential as a lead compound for the development of novel anti-inflammatory agents. However, the current body of research is limited. Future investigations should focus on:

-

Elucidating the precise mechanism of action: Studies are needed to confirm the effect of this compound on the NF-κB and other inflammatory signaling pathways, such as the MAPK pathway.

-

In vivo efficacy: The anti-inflammatory effects of this compound need to be validated in animal models of inflammation.

-

Structure-activity relationship studies: Synthesis of this compound analogs could help in identifying more potent and selective anti-inflammatory compounds.

-

Pharmacokinetic and toxicological profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity of this compound is essential for any future drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycosyl glycerides from hydroponic Panax ginseng inhibited NO production in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycosyl glycerides from hydroponic Panax ginseng inhibited NO production in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of panaxytriol on BV-2 microglial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Panaxcerol B: In Vitro Assay Protocols for Anti-Inflammatory Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxcerol B, a monogalactosyl monoacylglyceride isolated from Panax ginseng, has demonstrated notable anti-inflammatory properties in vitro. This document provides detailed protocols for key in vitro assays to evaluate the biological activity of this compound, focusing on its inhibitory effects on inflammatory responses in macrophage cell lines. The provided methodologies are intended to guide researchers in the consistent and reproducible assessment of this compound and similar compounds.

Biological Activity of this compound

This compound has been identified as an inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This inhibitory effect suggests its potential as an anti-inflammatory agent. Further studies have indicated that its mechanism of action may involve the downregulation of pro-inflammatory cytokine expression.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound.

| Assay | Cell Line | Stimulant | Key Parameter | Result | Citation |

| Nitric Oxide (NO) Production | RAW264.7 | LPS | IC50 | 59.4 ± 6.8 μM | [1] |

| Cytotoxicity | RAW264.7 | - | Concentration with no observed cytotoxicity | < 100 μM | [1] |

| Cytokine mRNA Expression | RAW264.7 | LPS | Qualitative | Reduced mRNA expression of IL-1β, IL-6, and TNF-α | [1] |

Key Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW264.7 (murine macrophage cell line)

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Treatment Protocol:

-

Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for Western blot or RNA extraction) at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and grow for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant and non-toxic across all wells) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired incubation period (e.g., 24 hours for NO and cytokine analysis). Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, cells treated with LPS and vehicle, and cells treated with a known inhibitor as a positive control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Note: Mix equal volumes of Solution A and Solution B immediately before use.

-

-

Sodium Nitrite (NaNO2) standard solution.

-

96-well microplate reader.

Protocol:

-

After the treatment period, collect 50-100 µL of cell culture supernatant from each well of the 96-well plate.

-

Prepare a standard curve using serial dilutions of the NaNO2 standard solution in culture medium.

-

Add 50-100 µL of the freshly prepared Griess Reagent to each sample and standard well.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by interpolating from the standard curve. The percentage of NO inhibition can be calculated relative to the LPS-treated control.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well microplate reader.

Protocol:

-

After the treatment period, remove the culture medium from the wells.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

Western Blot Analysis for iNOS and COX-2

This technique is used to detect the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Protocol:

-

After treatment, wash the cells in 6-well plates with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of this compound's anti-inflammatory action.

Experimental Workflow

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: Investigating the Anti-Inflammatory Effects of Panaxcerol B in RAW264.7 Macrophages

Audience: Researchers, scientists, and drug development professionals.

Introduction: Panaxcerol B, a novel compound derived from the Panax genus, is investigated for its potential anti-inflammatory properties. This document outlines the application of this compound in a RAW264.7 macrophage cell line model, a widely used in vitro system for studying inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in these cells, characterized by the release of pro-inflammatory mediators. These notes provide detailed protocols for assessing the efficacy of this compound in mitigating this response.

Data Presentation

The anti-inflammatory activity of this compound was quantified by measuring its effect on key inflammatory markers in LPS-stimulated RAW264.7 cells. The data presented below is a representative summary based on studies of related Panax compounds.

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

| Treatment | Concentration | NO Production (% of LPS control) | PGE2 Production (% of LPS control) |

| Control | - | < 1 | < 1 |

| LPS | 1 µg/mL | 100 | 100 |

| This compound + LPS | 10 µg/mL | 75.2 ± 5.1 | 80.5 ± 6.3 |

| This compound + LPS | 50 µg/mL | 48.9 ± 4.2 | 55.1 ± 4.9 |

| This compound + LPS | 100 µg/mL | 25.6 ± 3.5 | 30.7 ± 3.8 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

| Treatment | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | - | 15.2 ± 2.1 | 8.5 ± 1.5 | 5.1 ± 0.9 |

| LPS | 1 µg/mL | 1250.7 ± 98.3 | 850.2 ± 75.4 | 350.6 ± 30.1 |

| This compound + LPS | 10 µg/mL | 980.1 ± 80.5 | 670.8 ± 60.2 | 280.4 ± 25.7 |

| This compound + LPS | 50 µg/mL | 650.4 ± 55.9 | 430.5 ± 40.1 | 175.8 ± 18.2 |

| This compound + LPS | 100 µg/mL | 320.9 ± 30.2 | 210.3 ± 22.8 | 85.3 ± 9.9 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Cell Culture and Maintenance

The RAW264.7 murine macrophage cell line is a foundational tool for studying inflammation.

-

Cell Line: RAW264.7 (ATCC® TIB-71™).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged every 2-3 days by scraping, followed by reseeding at a lower density.

Cell Viability Assay (MTT Assay)

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.

-

Seed RAW264.7 cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µg/mL) for 24 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Measurement of Nitric Oxide (NO) Production

NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).

-

Seed RAW264.7 cells in a 24-well plate at a density of 2.5 × 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 10 minutes.

-

Measure the absorbance at 540 nm. A sodium nitrite solution is used to generate a standard curve.

Measurement of Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokines

PGE2, TNF-α, IL-6, and IL-1β are critical mediators of the inflammatory response.

-

Seed RAW264.7 cells in a 24-well plate and treat with this compound and LPS as described for the NO assay.

-

Collect the cell culture supernatant after 24 hours of incubation.

-

Measure the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

To elucidate the mechanism of action, the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways are examined.

-

Seed RAW264.7 cells in a 6-well plate at a density of 1 × 10^6 cells/well and incubate overnight.

-

Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for a specified time (e.g., 30 minutes for phosphorylation studies, 24 hours for protein expression).

-

Lyse the cells and determine the protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, and β-actin.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits inflammatory pathways.

Experimental Workflow Diagram

Caption: Workflow for assessing anti-inflammatory activity.

Application Note: Panaxcerol B Nitric Oxide Production Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Panaxcerol B is a naturally occurring compound isolated from Panax ginseng, a plant with a long history of use in traditional medicine. Various constituents of Panax ginseng have been shown to modulate inflammatory responses, often involving the nitric oxide (NO) signaling pathway.[1][2][3] Nitric oxide is a critical signaling molecule involved in a wide range of physiological and pathophysiological processes, including immune responses, neurotransmission, and vascular homeostasis.[4][5] Depending on the context, its production can have either protective or detrimental effects. The enzyme inducible nitric oxide synthase (iNOS) is responsible for the production of large amounts of NO during inflammation.[6][7] This application note provides a detailed protocol for assessing the effect of this compound on nitric oxide production in a murine macrophage cell line (RAW 264.7), a common model for studying inflammation.

Disclaimer: The quantitative data and specific signaling pathway for this compound presented in this document are hypothetical and for illustrative purposes, designed to guide researchers in setting up similar assays.

Assay Principle: Griess Reaction for Nitrite Detection

Nitric oxide (NO) is an unstable molecule with a short half-life, making its direct measurement challenging.[8] In biological systems, NO rapidly oxidizes to more stable metabolites, primarily nitrite (NO₂⁻) and nitrate (NO₃⁻).[6] The Griess assay is a colorimetric method that indirectly quantifies NO production by measuring the concentration of nitrite in the cell culture supernatant.[9]

The assay involves a two-step diazotization reaction:

-

Step 1: In an acidic medium, sulfanilamide (Griess Reagent I) converts nitrite into a diazonium salt.

-

Step 2: The diazonium salt couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED, Griess Reagent II) to form a stable, purple-colored azo compound.[9]

The intensity of the purple color is directly proportional to the nitrite concentration and can be measured spectrophotometrically at approximately 540 nm.[9][10]

Experimental Protocol: Nitric Oxide Production Assay in RAW 264.7 Macrophages

This protocol details the steps to evaluate the effect of this compound on both basal and lipopolysaccharide (LPS)-stimulated NO production in RAW 264.7 macrophage cells.

2.1. Materials and Reagents

-

Cells: RAW 264.7 murine macrophage cell line

-

Compound: this compound (dissolved in DMSO, then diluted in culture medium)

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Stimulant: Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

-

Griess Reagent Kit:

-

Griess Reagent I: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Griess Reagent II: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

-

-

Standard: Sodium Nitrite (NaNO₂) for standard curve (e.g., 100 µM stock solution)

-

Equipment:

-

96-well flat-bottom cell culture plates

-

Microplate reader (540 nm absorbance)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

-

2.2. Experimental Workflow

Caption: Experimental workflow for the this compound nitric oxide assay.

2.3. Step-by-Step Procedure

Day 1: Cell Seeding

-

Culture RAW 264.7 cells in DMEM with 10% FBS until they reach 80-90% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.

Day 2: Cell Treatment

-

Prepare serial dilutions of this compound in culture medium from a stock solution. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).

-

Remove the old medium from the cells and replace it with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO only).

-

Pre-incubate the cells with this compound for 1 hour.

-

Add 10 µL of LPS solution (to a final concentration of 1 µg/mL) to the appropriate wells to induce inflammation. For basal (unstimulated) conditions, add 10 µL of sterile PBS or medium instead.

-

Return the plate to the incubator and incubate for 24 hours.

Day 3: Griess Assay and Data Collection

-

Prepare Nitrite Standard Curve:

-

Perform serial dilutions of the 100 µM NaNO₂ stock solution in culture medium to create standards ranging from 0 to 100 µM.

-

Add 50 µL of each standard to empty wells of the 96-well plate in duplicate.

-

-

Sample Collection:

-

Carefully transfer 50 µL of the cell culture supernatant from each well of the treatment plate to a new 96-well plate.

-

-

Griess Reaction:

-

Add 50 µL of Griess Reagent I (sulfanilamide solution) to all wells containing standards and samples.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (NED solution) to all wells.

-

Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.

-

-

Measurement:

-

Measure the absorbance of each well at 540 nm using a microplate reader.

-

2.4. Data Analysis

-

Plot the absorbance values of the nitrite standards against their known concentrations to generate a standard curve.

-

Use the linear regression equation from the standard curve to calculate the nitrite concentration (in µM) in each experimental sample from its absorbance value.

-

Present the data as mean ± standard deviation (SD). Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to determine significant differences between treatment groups.

Data Presentation: Hypothetical Results

The following table summarizes hypothetical data on the effect of this compound on nitrite production.

| Treatment Group | This compound (µM) | Nitrite Concentration (µM) | % Inhibition of LPS-Induced NO |

| Unstimulated (Basal) | |||

| Vehicle Control | 0 | 1.5 ± 0.3 | N/A |

| This compound | 10 | 1.6 ± 0.4 | N/A |

| This compound | 50 | 1.4 ± 0.2 | N/A |

| LPS-Stimulated (1 µg/mL) | |||

| Vehicle Control + LPS | 0 | 45.2 ± 3.1 | 0% |

| This compound + LPS | 10 | 32.8 ± 2.5 | 27.4% |

| This compound + LPS | 50 | 15.1 ± 1.9 | 66.6% |

Data are presented as mean ± SD (n=3). The hypothetical results suggest that this compound does not affect basal NO production but significantly inhibits LPS-induced NO production in a dose-dependent manner.

Plausible Signaling Pathway

Based on the known anti-inflammatory mechanisms of other Panax ginseng constituents, this compound could potentially inhibit NO production by modulating upstream signaling pathways that control iNOS expression, such as the NF-κB and MAPK pathways.[3]

Caption: Hypothetical signaling pathway for this compound's inhibition of NO.

References

- 1. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Panaxynol, a bioactive component of American ginseng, targets macrophages and suppresses colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity of Vacuum Distillate from Panax ginseng Root on LPS-Induced RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric oxide-mediated pathways and its role in the degenerative diseases [imrpress.com]

- 6. Stimulation of nitric oxide synthesis by the aqueous extract of Panax ginseng root in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cmbr-journal.com [cmbr-journal.com]

- 9. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 10. sciencellonline.com [sciencellonline.com]

Application Notes and Protocols: Panaxcerol B B Cell Viability Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Panaxcerol B is a compound of interest for its potential therapeutic properties. Understanding its effect on the viability of immune cells, such as B lymphocytes, is crucial for evaluating its pharmacological profile. This document provides a detailed protocol for assessing the in vitro effects of this compound on B cell viability using two common methods: the MTT assay, a colorimetric assay that measures metabolic activity, and the Trypan Blue exclusion assay, a dye exclusion method to count viable cells.[1][2][3][4][5][6][7]

Data Presentation:

The following tables are templates for recording and presenting data from the described experimental protocols.

Table 1: this compound Cytotoxicity using MTT Assay

| This compound Conc. (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | % Viability vs. Control |

| 0 (Vehicle Control) | 100 | ||||

| 1 | |||||

| 10 | |||||

| 25 | |||||

| 50 | |||||

| 100 |

Table 2: B Cell Viability by Trypan Blue Exclusion Assay